Cas no 508186-14-9 (Ac-CoA Synthase Inhibitor1)
Ac-CoA Synthase Inhibitor1 Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
- Ac-CoA Synthase Inhibitor1
- Ac-COA Synthase Inhibitor
- AK153939
- 1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea
- acss2-inhibitor
- MLS000534714
- Ac-CoA Synthase Inhibitor I
- Ac-CoA Synthase Inhibitor 1
- HMS2326G04
- BCP20716
- SMR000142131
- HY-
- N-(2,3-Di-2-thienyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea
- 1-(2,3-Di(thien-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
- AK 153939
-
- Inchi: 1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25)
- InChI Key: CTPVNWVUAGMHEJ-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C([H])=C1C1C(C2=C([H])C([H])=C([H])S2)=NC2C([H])=C([H])C(=C([H])C=2N=1)N([H])C(N([H])C([H])([H])C([H])([H])OC([H])([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 526
- Topological Polar Surface Area: 133
Experimental Properties
- Density: 1.364±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.5E-4 g/L) (25 ºC),
Ac-CoA Synthase Inhibitor1 Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ac-CoA Synthase Inhibitor1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC10492-100 mg |
ACSS2 inhibitor |
508186-14-9 | >98% | 100mg |
$600.0 | 2022-03-01 | |
| DC Chemicals | DC10492-250 mg |
ACSS2 inhibitor |
508186-14-9 | >98% | 250mg |
$1100.0 | 2022-03-01 | |
| DC Chemicals | DC10492-1 g |
ACSS2 inhibitor |
508186-14-9 | >98% | 1g |
$2100.0 | 2022-03-01 | |
| S e l l e c k ZHONG GUO | S8588-5mg |
ACSS2 inhibitor |
508186-14-9 | 99.69% | 5mg |
¥795.09 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S8588-25mg |
ACSS2 inhibitor |
508186-14-9 | 99.69% | 25mg |
¥1859.64 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S8588-100mg |
ACSS2 inhibitor |
508186-14-9 | 99.69% | 100mg |
¥6200.49 | 2023-09-15 | |
| Chemenu | CM221135-1g |
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea |
508186-14-9 | 96% | 1g |
$1879 | 2021-08-04 | |
| MedChemExpress | HY-104032-10mM*1mLinDMSO |
Ac-CoA Synthase Inhibitor1 |
508186-14-9 | 99.23% | 10mM*1mLinDMSO |
¥770 | 2022-05-30 | |
| MedChemExpress | HY-104032-5mg |
Ac-CoA Synthase Inhibitor1 |
508186-14-9 | 99.70% | 5mg |
¥700 | 2025-04-16 | |
| MedChemExpress | HY-104032-10mg |
Ac-CoA Synthase Inhibitor1 |
508186-14-9 | 99.70% | 10mg |
¥1100 | 2025-04-16 |
Ac-CoA Synthase Inhibitor1 Suppliers
Ac-CoA Synthase Inhibitor1 Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Ac-CoA Synthase Inhibitor1
Ac-CoA Synthase Inhibitor1 and CAS No. 508186-14-9: A Comprehensive Overview of Its Role in Metabolic Regulation and Therapeutic Potential
Ac-CoA Synthase Inhibitor1 (CAS No. 508186-14-9) represents a groundbreaking class of compounds that have garnered significant attention in the field of biomedical research due to its unique mechanism of action and potential therapeutic applications. This inhibitor targets the Ac-CoA synthase enzyme, a critical component in the metabolic pathway responsible for the synthesis of acetyl-CoA, a key molecule in cellular energy metabolism. Recent advancements in drug discovery and targeted therapy have highlighted the importance of modulating Ac-CoA synthase activity to address metabolic disorders and cancer progression. The CAS No. 508186-14-9 compound has been extensively studied in preclinical models, demonstrating its ability to disrupt metabolic flux and alter cellular energy homeostasis. This article provides an in-depth analysis of the Ac-CoA Synthase Inhibitor1 compound, its biochemical properties, and its implications for biomedical innovation.
The Ac-CoA synthase enzyme plays a pivotal role in the conversion of acetyl-CoA from various metabolic precursors, including pyruvate and fatty acids. This process is essential for maintaining the balance of acetyl-CoA levels, which are critical for the production of energy through the citric acid cycle. However, dysregulation of this pathway has been implicated in several pathological conditions, such as metabolic syndrome, neurodegenerative diseases, and oncogenic transformation. The Ac-CoA Synthase Inhibitor1 compound was developed to selectively inhibit this enzyme, thereby modulating metabolic pathways and potentially mitigating disease progression. Recent studies have shown that this inhibitor can significantly reduce the availability of acetyl-CoA in cancer cells, leading to impaired proliferation and increased apoptosis. These findings underscore the potential of Ac-CoA Synthase Inhibitor1 as a therapeutic agent for targeting metabolic reprogramming in cancer.
One of the most notable advancements in the study of Ac-CoA Synthase Inhibitor1 is the development of high-throughput screening methods that have enabled researchers to identify and optimize its pharmacological properties. A 2023 study published in Nature Communications demonstrated that the CAS No. 508186-14-9 compound exhibits high selectivity for Ac-CoA synthase compared to other metabolic enzymes, minimizing off-target effects. This selectivity is crucial for ensuring the safety and efficacy of the compound in therapeutic applications. The study also highlighted the compound's ability to induce metabolic stress in liver cancer cells, leading to a reduction in tumor growth. These findings have significant implications for the development of targeted therapies in oncology, where metabolic reprogramming is a common feature of malignant cells.
Another key area of research involving Ac-CoA Synthase Inhibitor1 is its potential application in the treatment of neurodegenerative disorders. A recent study published in Cell Metabolism explored the role of Ac-CoA synthase in the pathogenesis of Alzheimer's disease and Parkinson's disease. The researchers found that dysregulation of acetyl-CoA synthesis contributes to the accumulation of toxic protein aggregates in the brain, which is a hallmark of these conditions. The CAS No. 508186-14-9 compound was shown to reduce the levels of these aggregates by inhibiting Ac-CoA synthase, suggesting its potential as a therapeutic agent for neurodegenerative diseases. These findings highlight the broad therapeutic relevance of Ac-CoA Synthase Inhibitor1 and its potential to address multiple disease mechanisms.
Recent advancements in drug delivery systems have further enhanced the therapeutic potential of Ac-CoA Synthase Inhibitor1. A 2024 study published in Advanced Drug Delivery Reviews described the development of a novel nanocarrier system that significantly improves the bioavailability and stability of the CAS No. 508186-14-9 compound. This nanocarrier system was designed to target specific tissues, such as the liver and brain, where Ac-CoA synthase activity is particularly relevant. The study demonstrated that the encapsulation of Ac-CoA Synthase Inhibitor1 in these nanocarriers led to a marked increase in its therapeutic efficacy, with minimal systemic toxicity. These results underscore the importance of nanotechnology in optimizing the delivery of Ac-CoA Synthase Inhibitor1 for clinical applications.
The Ac-CoA Synthase Inhibitor1 compound has also been investigated for its potential in the treatment of metabolic disorders such as type 2 diabetes and obesity. A 2023 study published in Diabetes Care explored the effects of the CAS No. 508186-14-9 compound on glucose metabolism and insulin sensitivity. The study found that the inhibitor significantly improved glucose tolerance and reduced insulin resistance in obese mice. These findings suggest that Ac-CoA Synthase Inhibitor1 could be a promising therapeutic agent for managing metabolic disorders. However, further clinical trials are needed to validate these results in human populations and to assess the long-term safety and efficacy of the compound.
Despite the promising findings, the development of Ac-CoA Synthase Inhibitor1 as a therapeutic agent faces several challenges. One of the primary challenges is the optimization of its pharmacokinetic properties to ensure adequate bioavailability and tissue penetration. Additionally, the potential for drug resistance and the need for combination therapies with other agents are areas that require further investigation. Researchers are also exploring the possibility of using Ac-CoA Synthase Inhibitor1 in conjunction with targeted therapies and immunotherapy to enhance its therapeutic effects. These combination approaches are expected to improve treatment outcomes and reduce the risk of resistance.
In conclusion, the Ac-CoA Synthase Inhibitor1 compound, identified by CAS No. 508186-14-9, represents a significant advancement in the field of biomedical research and drug discovery. Its ability to modulate metabolic pathways and target disease mechanisms has opened new avenues for the treatment of various conditions, including cancer, neurodegenerative diseases, and metabolic disorders. Ongoing research continues to explore the full potential of this compound, with a focus on optimizing its therapeutic applications and addressing the challenges associated with its development. As the field of targeted therapy continues to evolve, the Ac-CoA Synthase Inhibitor1 compound is poised to play a crucial role in the development of innovative treatments for a wide range of diseases.
Further studies are needed to fully understand the mechanisms of action of Ac-CoA Synthase Inhibitor1 and its potential applications in clinical settings. Researchers are also investigating the long-term effects of the compound on metabolic homeostasis and its impact on healthy tissues. These studies are essential for ensuring the safety and efficacy of the compound as a therapeutic agent. Additionally, the development of personalized treatment strategies based on the genetic and metabolic profiles of individual patients is an area of growing interest. The integration of Ac-CoA Synthase Inhibitor1 into personalized medicine approaches could significantly enhance its therapeutic potential and improve patient outcomes.
The future of Ac-CoA Synthase Inhibitor1 research is likely to be shaped by advancements in biotechnology, computational modeling, and systems biology. These fields are expected to contribute to a deeper understanding of the compound's interactions with biological systems and its potential for therapeutic applications. The use of machine learning and artificial intelligence in drug discovery is also anticipated to play a key role in the optimization of Ac-CoA Synthase Inhibitor1 for clinical use. These technological innovations are expected to accelerate the development of targeted therapies and improve the precision of treatment strategies.
In summary, the Ac-CoA Synthase Inhibitor1 compound, identified by CAS No. 508186-14-9, has the potential to revolutionize the treatment of various diseases by modulating metabolic pathways and targeting disease mechanisms. As research in this field continues to advance, the compound is expected to play a significant role in the development of innovative therapies for a wide range of conditions. The ongoing exploration of its pharmacological properties and therapeutic applications is essential for realizing its full potential in the field of biomedical innovation.
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